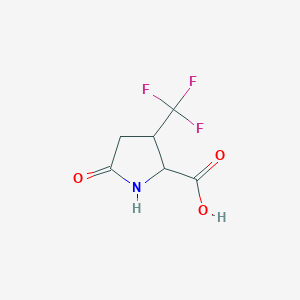

5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid

描述

属性

IUPAC Name |

5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3NO3/c7-6(8,9)2-1-3(11)10-4(2)5(12)13/h2,4H,1H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSRKTDHKSZVOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(NC1=O)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Protection and Functionalization of Starting Materials

A common approach begins with protected amino acid derivatives such as 5-methyl-2-((tert-butyloxycarbonyl)amino)-pentanedioate. Protection of amino groups is achieved using tert-butyloxycarbonyl (Boc) or benzyl groups, facilitating subsequent selective reactions.

Oxidation and Formation of the 5-Oxo Group

The 5-oxo functionality is introduced via oxidation of the pyrrolidine ring or through cyclization of intermediates bearing appropriate substituents. For example, after enolate formation and reaction with anhydrides, controlled acidic workup and oxidation yield the 5-oxo-pyrrolidine derivatives.

Deprotection and Purification

Final steps involve removal of protecting groups under mild acidic conditions, commonly using trifluoroacetic acid (TFA) or hydrochloric acid in solvents such as methylene chloride or chloroform at temperatures ranging from -25°C to 50°C, preferably room temperature (20–25°C). The reaction times vary from 15 minutes to 2 hours, with 30 minutes being typical.

Hydrogenolysis using catalytic palladium on barium sulfate is also employed for removal of benzyl protecting groups when applicable.

Purification is typically achieved by column chromatography to isolate the pure 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid.

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amino group protection | Di-tert-butyl dicarbonate or di-benzyl dicarbonate + 4-DMAP or triethylamine | 25–30°C | Overnight (~16 h) | 82–92 | Solvents: tert-butanol or methanol |

| Enolate formation | nBuLi or LDA in THF | -78°C | 1–1.5 hours | Not specified | Under nitrogen atmosphere |

| Formylation | Formic pivalic anhydride or formic acetic anhydride in THF | -78°C to 5°C | 3–4 hours (-78°C), then warming | Not specified | Dropwise addition to control temperature |

| Acidic deprotection | Trifluoroacetic acid or HCl in methylene chloride | 20–25°C | 15 min – 2 hours | Not specified | Followed by extraction and chromatography |

| Hydrogenolysis (if benzyl used) | Pd on barium sulfate catalyst, hydrogen atmosphere | Room temperature | Not specified | Not specified | For removal of benzyl protecting groups |

Research Findings and Optimization Notes

- The use of polar solvents such as methylene chloride, diethyl ether, or chloroform is preferred for deprotection and purification steps to maximize yield and purity.

- Bases like diisopropylethylamine provide better selectivity and yield during hydroxamic acid derivative formation, a related step in the synthesis of 5-oxo-pyrrolidine derivatives.

- Maintaining low temperatures (-78°C) during enolate formation and formylation is critical to control reactivity and prevent side reactions.

- The described methods emphasize mild reaction conditions and inexpensive raw materials, contributing to cost-effective production suitable for scale-up.

- The trifluoromethyl substituent significantly influences the compound's lipophilicity and biological activity, underscoring the importance of precise synthetic control to maintain stereochemistry and functional group integrity.

化学反应分析

Types of Reactions

5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to other functional groups, such as alcohols or aldehydes.

Substitution: The trifluoromethyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups .

科学研究应用

Pharmaceutical Applications

5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid has been identified as a potential therapeutic agent due to its inhibitory effects on matrix metalloproteinases (MMPs), which are involved in various pathological conditions. The compound's applications include:

- Treatment of Inflammatory Diseases : It has shown promise in treating conditions such as rheumatoid arthritis and inflammatory bowel disease by inhibiting MMPs that contribute to tissue degradation and inflammation .

- Neurodegenerative Disorders : Research indicates that this compound may be beneficial in managing neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to inhibit neuroinflammation .

- Cancer Therapy : The compound can be used in combination with other anticancer agents to enhance therapeutic efficacy against various cancers, including breast and lung cancer, by targeting MMPs that facilitate tumor invasion and metastasis .

Biochemical Research Applications

In biochemical research, this compound serves as a versatile tool for studying enzyme activity and cellular processes:

- Enzyme Inhibition Studies : The compound is utilized to investigate the role of MMPs in cellular signaling pathways, aiding in the understanding of their function in health and disease .

- Buffering Agent : It functions as an organic buffer in biological assays, providing stable pH conditions necessary for enzyme activity and other biochemical reactions .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Mechanism of Action |

|---|---|---|

| Pharmaceuticals | Rheumatoid arthritis, neurodegenerative diseases | Inhibition of MMPs, reducing inflammation |

| Cancer Therapy | Combination with cytotoxic drugs | Enhances efficacy against tumor invasion |

| Biochemical Research | Enzyme inhibition studies | Investigates MMP roles in cellular signaling |

| Organic Buffering Agent | Biological assays | Maintains stable pH for enzyme activity |

Case Study 1: Inhibition of MMPs in Rheumatoid Arthritis

A study demonstrated that this compound effectively inhibited MMP-13, leading to reduced joint inflammation and degradation of cartilage in animal models of rheumatoid arthritis. This suggests its potential as a therapeutic agent in managing this chronic condition .

Case Study 2: Neuroprotective Effects

Research published in a peer-reviewed journal highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The study found that treatment with this compound reduced markers of inflammation and apoptosis in neuronal cells, indicating its potential for treating neurodegenerative diseases .

作用机制

The mechanism of action of 5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a. 5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid (CAS 39629-86-2)

- Structure : Features a phenyl group at the 1-position and a carboxylic acid at the 3-position.

- Properties: Molecular formula: C₁₁H₁₁NO₃ . Melting point: 191°C . Solubility: Polar solvents due to the carboxylic acid group .

- Comparison : The absence of a trifluoromethyl group reduces its electronegativity and lipophilicity compared to the target compound. This likely diminishes metabolic stability and bioavailability in medicinal applications.

b. 5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic Acid (CAS 175136-92-2)

- Structure : Substituted with a thienylmethyl group at the 1-position.

- Properties :

- This may alter binding affinities in enzyme inhibition studies .

c. (2S,3R)-3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic Acid

Physicochemical Properties

*Note: Data for the target compound inferred from analogs.

Commercial Availability and Cost

- 5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid : Discontinued in most commercial catalogs, with historical pricing at €252/10g .

- 5-Oxo-1-(2-thienylmethyl) Derivative : Priced at ~€532/100mg (97% purity) .

- Target Compound : Expected to be costlier due to fluorine-containing reagents and specialized synthesis.

生物活性

5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, a compound characterized by its trifluoromethyl group and pyrrolidine structure, has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications, supported by relevant studies and data.

This compound features a unique trifluoromethyl group that enhances its lipophilicity and biological activity. The presence of the keto group allows for hydrogen bonding interactions, which can influence the compound's binding affinity to various biological targets .

Anticancer Properties

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine compounds exhibit significant anticancer properties. For example, in vitro tests on A549 human lung adenocarcinoma cells revealed that certain derivatives reduced cell viability significantly compared to controls. The structure-activity relationship (SAR) indicated that specific substitutions on the pyrrolidine ring enhance cytotoxic effects. Notably, compounds with free amino groups showed increased potency against cancer cells while maintaining lower toxicity towards non-cancerous cells .

| Compound | IC50 (µM) A549 Cells | Toxicity (HSAEC-1 KT Cells) |

|---|---|---|

| Compound 15 | 66% viability at 100 µM | Low toxicity observed |

| Compound 21 | High potency against MRSA | Moderate toxicity observed |

Antimicrobial Activity

This compound derivatives have also been evaluated for their antimicrobial properties. In studies involving multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae, certain derivatives demonstrated potent activity. The structural modifications contributed to enhanced efficacy against these pathogens, indicating a promising avenue for developing new antimicrobial agents .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, such as matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .

- Cell Signaling Modulation : It influences various signaling pathways, including the PI3K/AKT/mTOR pathway, which is vital for cell growth and metabolism.

- Binding Interactions : The trifluoromethyl group enhances binding affinity to target proteins by stabilizing the interaction through hydrophobic effects and electrostatic interactions .

Study 1: Anticancer Activity Assessment

In a comparative study, several 5-oxopyrrolidine derivatives were tested against A549 cells using an MTT assay. The results indicated that compounds with specific functional groups exhibited superior anticancer activity compared to standard chemotherapeutics like cisplatin. This suggests that these derivatives could serve as potential candidates for further drug development targeting lung cancer.

Study 2: Antimicrobial Efficacy Evaluation

Another research effort focused on the antimicrobial activity of these derivatives against resistant bacterial strains. The study reported that certain compounds effectively inhibited growth in multidrug-resistant Staphylococcus aureus, suggesting their potential role in combating antibiotic resistance in clinical settings .

常见问题

Q. How to reconcile discrepancies in reported melting points for trifluoromethyl-pyrrolidine derivatives?

- Methodological Answer : Variations arise from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) can differentiate true melting points from decomposition events. Cross-reference with crystallography data (e.g., mp 287.5–293.5°C for a pyridine-carboxylic acid analog) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。